4-Bromo-8-fluoro-6-methoxyquinolin-3-amine
Overview
Description
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine is a chemical compound with the molecular formula C10H8BrFN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a quinoline derivative, followed by methoxylation and amination. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, methanol, and ammonia or amine derivatives under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxyquinolin-3-amine
- 8-Fluoroquinoline
- 6-Methoxyquinoline
Uniqueness
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine is unique due to the combination of bromine, fluorine, and methoxy groups on the quinoline ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-8-fluoro-6-methoxyquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBSLZSPHXGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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